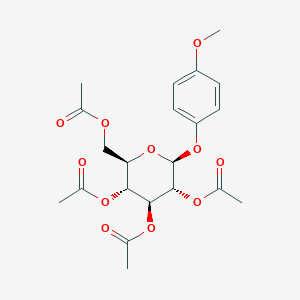

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

説明

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside is a chemical compound with the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol . It is a derivative of beta-D-glucopyranoside, where the hydroxyl groups are acetylated, and the phenyl group is methoxylated. This compound is often used in carbohydrate chemistry and glycosylation reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside typically involves the acetylation of 4-Methoxyphenyl beta-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds with other molecules.

Oxidation and Reduction: The methoxyphenyl group can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: 4-Methoxyphenyl beta-D-glucopyranoside.

Glycosylation: Various glycosides depending on the reacting partner.

Oxidation: Products depend on the specific conditions and reagents used.

科学的研究の応用

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes

作用機序

The mechanism of action of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside primarily involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups during the reaction, allowing for selective glycosylation. The methoxyphenyl group can also participate in interactions with other molecules, influencing the overall reactivity and specificity of the compound .

類似化合物との比較

Similar Compounds

- 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside

- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

- Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Uniqueness

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. The presence of the methoxy group on the phenyl ring also imparts unique electronic properties, influencing its behavior in various chemical reactions .

生物活性

4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS Number: 14581-81-8) is a synthetic carbohydrate derivative that plays a significant role in biochemical research. This compound is characterized by its complex structure, which includes a methoxyphenyl group and multiple acetyl groups attached to a glucopyranoside backbone. Its molecular formula is C21H26O11, with a molecular weight of approximately 454.42 g/mol. This article explores the biological activities associated with this compound, focusing on its potential applications in various fields such as immunology, cancer research, and infectious disease studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H26O11 |

| Molecular Weight | 454.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% (by HPLC) |

| Solubility | Soluble in organic solvents; poorly soluble in water |

1. Glycosylation and Carbohydrate Interactions

4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is primarily used as a research tool for studying glycosylation reactions and carbohydrate-protein interactions. The acetyl groups facilitate the stability of the glycosidic bond, making it an effective substrate in enzymatic assays involving glycosyltransferases .

2. Role in Cancer Research

Research has indicated that carbohydrate derivatives like this compound can be pivotal in cancer studies, particularly in the development of carbohydrate-based antigens and vaccines. The structural similarity to natural glycoproteins allows for the exploration of immune responses against tumor-associated antigens . Studies have shown that modifications in glycosylation patterns can influence tumor progression and metastasis .

3. Infectious Disease Applications

The compound's relevance extends to infectious diseases where carbohydrates play a crucial role in host-pathogen interactions. It has been employed in studies investigating how pathogens exploit glycan structures for adhesion and invasion. For instance, understanding the binding affinities of lectins to glycosylated surfaces can lead to novel therapeutic strategies against viruses and bacteria .

Case Study 1: Glycosylation Patterns in Cancer

A study investigated the effects of glycosylation changes on immune evasion mechanisms in cancer cells. Researchers utilized 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside as a model to analyze how altered glycan structures can affect T-cell recognition and response. The findings suggested that specific glycan modifications could enhance tumor cell survival by masking tumor antigens from immune detection .

Case Study 2: Antiviral Research

In another study focused on antiviral drug development, this compound was tested for its ability to inhibit viral entry into host cells by blocking lectin-mediated recognition pathways. The results demonstrated promising inhibitory effects against several viruses, including HIV and influenza, highlighting its potential as a lead compound for further antiviral research .

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHXBVOPPUTUES-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452842 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14581-81-8 | |

| Record name | 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。